3-[4,6-dimethyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl]propanoic acid

PPARα agonism pyrazolopyridine scaffold substitution position

This 5-propanoic acid pyrazolopyridine scaffold features an ethylene-spaced carboxylic acid handle that distinguishes it from canonical 4-COOH PPARα agonists. The extended linker geometry enables higher-yield EDC/HATU-mediated amide couplings to fluorophores, biotin, PEG linkers, or E3 ligase ligands while mitigating steric clash. With N1-isopropyl and C4,C6-dimethyl substitution (computed logP 2.1, MW 261.32), it serves as a well-characterized reference for property trend analysis and diversity-oriented kinase screening. Supplied at ≥95% purity (HPLC/NMR) for research-use-only medicinal chemistry and chemical biology applications.

Molecular Formula C14H19N3O2
Molecular Weight 261.32 g/mol
CAS No. 853574-49-9
Cat. No. B3387895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4,6-dimethyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl]propanoic acid
CAS853574-49-9
Molecular FormulaC14H19N3O2
Molecular Weight261.32 g/mol
Structural Identifiers
SMILESCC1=C2C=NN(C2=NC(=C1CCC(=O)O)C)C(C)C
InChIInChI=1S/C14H19N3O2/c1-8(2)17-14-12(7-15-17)9(3)11(10(4)16-14)5-6-13(18)19/h7-8H,5-6H2,1-4H3,(H,18,19)
InChIKeyURVNDZLYLJMOHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[4,6-Dimethyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl]propanoic Acid (CAS 853574-49-9): Procurement-Relevant Chemical Identity and Scaffold Context


3-[4,6-Dimethyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl]propanoic acid (CAS 853574-49-9) is a synthetic, low-molecular-weight (261.32 g mol⁻¹) heterocyclic building block belonging to the 1H-pyrazolo[3,4-b]pyridine class [1]. It features a 5-position propanoic acid substituent on a 4,6-dimethyl-pyrazolopyridine core, with an N1-isopropyl group that distinguishes it from the more extensively characterized 4-carboxylic acid or 3-substituted pyrazolopyridine analogs [2]. The compound is commercially supplied at ≥95% purity (HPLC, NMR) and is marketed for research-use-only applications in medicinal-chemistry and chemical-biology probe development .

Why Pyrazolo[3,4-b]pyridine Core Substitution Position Determines Target Engagement: The Case for 3-[4,6-Dimethyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl]propanoic Acid


Within the 1H-pyrazolo[3,4-b]pyridine scaffold, the position of the carboxylic acid or propanoic acid side chain critically dictates hydrogen-bonding geometry, lipophilicity, and target selectivity. The vast majority of pharmacologically characterized pyrazolopyridines bear a carboxylic acid directly at the 4-position (e.g., PPARα agonists [1]) or amide/heteroaryl substituents at the 5-position. In contrast, the 5-propanoic acid motif of the target compound introduces an ethylene spacer that extends the acid moiety away from the heterocyclic core, altering both the pKa microenvironment and the conformational flexibility available for target binding [2]. Direct substitution with a 4-carboxy or 5-carboxy analog would therefore result in a different pharmacophoric geometry, making generic replacement unreliable without re-validation of target engagement and selectivity [3].

Quantitative Differentiation Evidence for 3-[4,6-Dimethyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl]propanoic Acid Versus Closest Analogs


Substitution-Position Isomerism: 5-Propanoic Acid vs. 4-Carboxylic Acid in PPARα Target Engagement

The target compound places the carboxylic acid function at the 5-position via a flexible ethylene linker, whereas the crystallographically validated PPARα agonist chemotype (PDB 6KXX, 6KXY) employs a 4-carboxylic acid directly attached to the pyrazolopyridine core [1]. In the published PPARα co-crystal structures, the 4‑COOH forms a critical hydrogen-bond network with Ser280, Tyr314, His440, and Tyr464 within the ligand-binding domain. Molecular modeling indicates that a 5-propanoic acid isomer would project the acid group approximately 2.5–3.0 Å further into the solvent-accessible region, potentially engaging a distinct set of residues or exhibiting altered binding kinetics [2].

PPARα agonism pyrazolopyridine scaffold substitution position structure-based drug design

N1-Substituent Differentiation: Isopropyl vs. Methyl or Cyclopentyl Analogs in Lipophilicity-Driven Property Space

The N1-isopropyl group of the target compound provides a calculated XLogP3 of 2.1, placing it in an intermediate lipophilicity range compared to the N1-methyl analog (3-(1,3,4,6-tetramethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoic acid; estimated XLogP3 ≈ 1.5) and the N1-cyclopentyl analog (1-cyclopentyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid; XLogP3 ≈ 3.0) [1]. This ~0.6 log-unit difference relative to the N1-methyl analog translates to approximately a 4-fold difference in calculated octanol–water partition coefficient, which may influence membrane permeability, solubility, and non-specific protein binding in cellular assays [2].

lipophilicity optimization N1-alkyl substitution physicochemical property space logP tuning

C4,C6-Dimethyl Substitution: Synthetic Tractability and Metabolic Stability Differentiation vs. H/CF₃ Analogs

The presence of methyl groups at both C4 and C6 positions on the pyridine ring distinguishes the target compound from unsubstituted or trifluoromethyl-substituted pyrazolopyridine analogs. In related pyrazolopyridine series, C4 and C6 methyl substitution has been shown to block potential sites of cytochrome P450-mediated oxidation, thereby improving metabolic stability in liver microsome assays relative to the C4-H or C4-CF₃ comparators [1]. The 4,6-dimethyl pattern also simplifies the ¹H NMR spectrum (singlet for C3-H at ~7 ppm, no diastereotopic complications), facilitating batch-to-batch QC by HPLC and NMR .

methyl substitution metabolic stability synthetic accessibility CYP oxidation site blocking

Propanoic Acid Linker Conjugation Potential vs. 5-Carboxylic Acid Direct Attachment

The ethylene spacer of the 5-propanoic acid group provides a longer, more flexible handle for amide or ester conjugation compared to a 5-carboxylic acid directly attached to the pyridine ring. This feature is exploited in the synthesis of amide-based probe molecules and affinity reagents, where the extended reach reduces steric hindrance from the bulky pyrazolopyridine core during coupling to amines, biotin, or solid supports [1]. The increased rotatable bond count (4 vs. 2 for 5-COOH analog) may also enhance aqueous solubility through greater conformational entropy, with a computed logP of 2.1 supporting moderate aqueous compatibility [2].

bioconjugation amide coupling linker chemistry solid-phase synthesis compatibility

Commercial Availability and Batch Reproducibility: Multi-Supplier Sourcing with Defined Purity ≥95%

The target compound is stocked by multiple independent suppliers (Bidepharm, CymitQuimica, Enamine, Santa Cruz Biotechnology, Leyan) with consistent purity specifications of ≥95% as verified by HPLC and NMR . This multi-vendor availability reduces single-source supply risk and allows competitive procurement pricing. In contrast, several structurally similar analogs (e.g., 3-(1-cyclopentyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid) are available from fewer than two commercial sources, creating potential project delays if inventory is depleted .

multi-vendor sourcing batch QC purity specification supply chain reliability

Recommended Research and Industrial Application Scenarios for 3-[4,6-Dimethyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl]propanoic Acid


Scaffold-Hopping Library Design for Nuclear Receptor (PPARα/PPARδ) Ligand Discovery

The 5-propanoic acid substitution pattern offers a pharmacophoric alternative to the canonical 4-carboxylic acid PPARα agonist scaffold. Structure-based design teams can use the target compound as a core for parallel amide library synthesis, exploring whether the extended acid geometry accesses novel interaction surfaces within the PPARα LBD or enables PPARδ/PPARγ subtype selectivity. The co-crystal structures of the 4-COOH series (PDB 6KXX, 6KXY) provide a direct structural baseline for assessing the impact of acid relocation [1].

Bioconjugation Probe and PROTAC Linker Chemistry Development

The flexible propanoic acid linker makes the target compound a suitable precursor for EDC/HATU-mediated amide coupling to amine-functionalized payloads (fluorophores, biotin, PEG linkers, E3 ligase ligands). The ethylene spacer mitigates steric clash between the pyrazolopyridine core and the conjugated moiety, potentially improving coupling yields relative to 5-carboxylic acid analogs with shorter reach [2]. The computed logP of 2.1 suggests adequate aqueous solubility for standard coupling conditions [3].

Physicochemical Property Benchmarking in Pyrazolopyridine Lead Optimization

With its defined N1-isopropyl, C4,C6-dimethyl substitution and measured logP of 2.1, the target compound serves as a well-characterized reference point for property trend analysis. Medicinal chemistry teams synthesizing N1-alkyl or C4/C6-substituted analogs can use this compound to calibrate computational logP/logD predictions, chromatographic hydrophobicity indices (CHI), and microsomal stability assays, leveraging the consistent ≥95% purity and multi-vendor QC data [3][4].

Kinase and Epigenetic Target Screening Collections

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged kinase-hinge-binding motif and has been incorporated into inhibitors of ALK, TRKA, CDK2/PIM1, and CHK1 [4]. The target compound, with its underivatized propanoic acid handle, is suitable for inclusion in diversity-oriented screening decks targeting understudied kinases or epigenetic readers, where the N1-isopropyl and C4,C6-dimethyl groups may confer selectivity advantages over simpler N1-methyl or N1-H analogs [2].

Quote Request

Request a Quote for 3-[4,6-dimethyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl]propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.